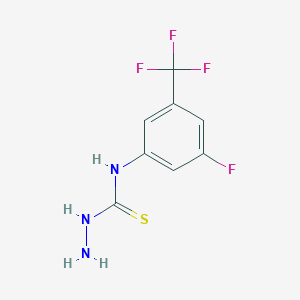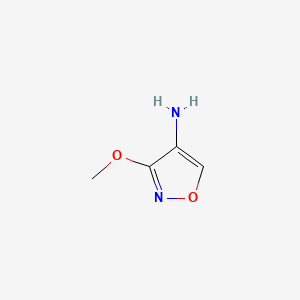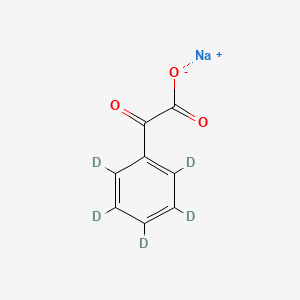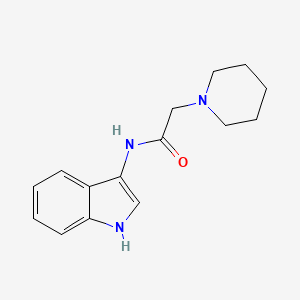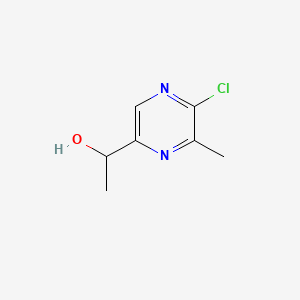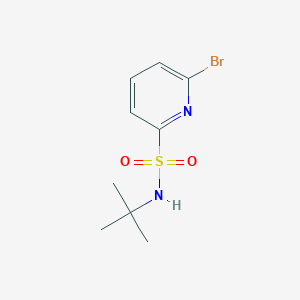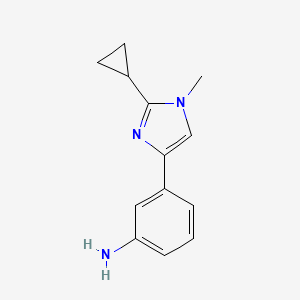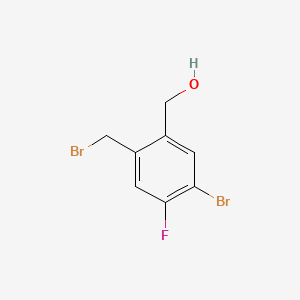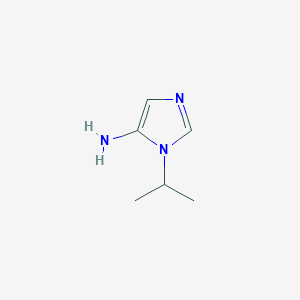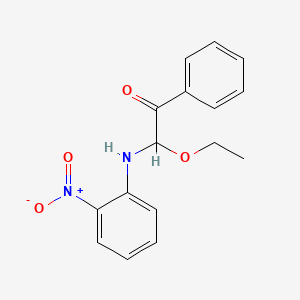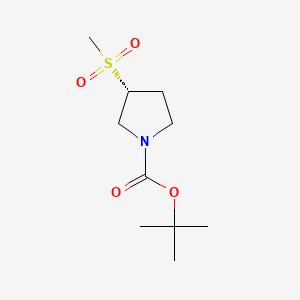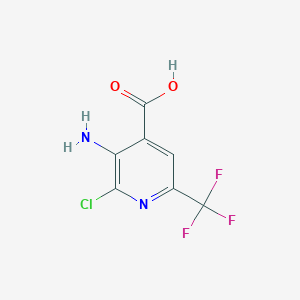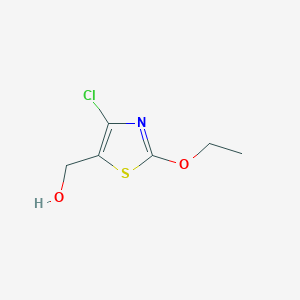
4-Chloro-2-ethoxy-5-thiazolemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-ethoxy-5-thiazolemethanol is a chemical compound with the molecular formula C6H8ClNO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethoxy-5-thiazolemethanol typically involves the reaction of 4-chloro-2-ethoxythiazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a thiazole intermediate, which is then converted to the final product by the addition of formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Common industrial methods may also involve the use of catalysts to enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-ethoxy-5-thiazolemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-ethoxy-5-thiazolemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its antimicrobial and anticancer activities.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-ethoxy-5-thiazolemethanol involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-ethoxythiazole: A precursor in the synthesis of 4-Chloro-2-ethoxy-5-thiazolemethanol.
2-Ethoxy-5-chlorothiazole: Another thiazole derivative with similar chemical properties.
4-Chloro-5-ethoxythiazole: A closely related compound with slight structural differences.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of chlorine and ethoxy groups makes it a versatile intermediate in the synthesis of various biologically active compounds.
Eigenschaften
Molekularformel |
C6H8ClNO2S |
|---|---|
Molekulargewicht |
193.65 g/mol |
IUPAC-Name |
(4-chloro-2-ethoxy-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C6H8ClNO2S/c1-2-10-6-8-5(7)4(3-9)11-6/h9H,2-3H2,1H3 |
InChI-Schlüssel |
CTZCQPIIEUUGFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=C(S1)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


